

FAQ: Causes of Enprofylline Plasma Concentration Variability

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Compound Focus: Enprofylline

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Here are answers to some specific questions researchers might have:

1. What is the primary pathway for enprofylline elimination? Enprofylline is eliminated predominantly by the kidneys via renal tubular secretion, with a minor contribution from glomerular filtration. Unlike theophylline, which is metabolized hepatically, approximately 83% of an enprofylline dose is excreted unchanged in the urine [1]. This makes its plasma levels highly sensitive to changes in renal function.

2. How does impaired renal function affect enprofylline levels? Renal impairment directly reduces enprofylline clearance, leading to elevated and prolonged plasma concentrations. The following table summarizes the pharmacokinetic changes observed in a study involving patients with renal insufficiency [2]:

Parameter	Healthy Subjects	Patients with Renal Impairment
Plasma Half-life	Shorter	Prolonged
Total Clearance	Higher	Reduced
Renal Clearance	Higher	Reduced
Unbound fraction in plasma	~55%	Up to ~66%

3. Does age influence enprofylline pharmacokinetics? Yes, advanced age significantly impacts **enprofylline** clearance. A study comparing healthy elderly subjects to younger adults found that the total clearance of **enprofylline** was about **40% lower** in the elderly. Consequently, the average half-life was longer (**2.5 hours** in the elderly vs. **1.8 hours** in the young) [1]. This reduction in clearance is greater than the age-related decline in creatinine clearance alone would predict, suggesting other age-related physiological changes are involved.

4. Are enprofylline plasma levels unpredictable during long-term use? Some evidence suggests yes. A long-term (one-year) study observed that in some patients, serum **enprofylline** levels rose progressively even with a constant oral dosage [3]. This was accompanied by asymptomatic elevations in liver enzymes (AST/ALT) in a number of subjects, hinting at a potential for saturation of excretion pathways or other complex pharmacokinetic interactions over time.

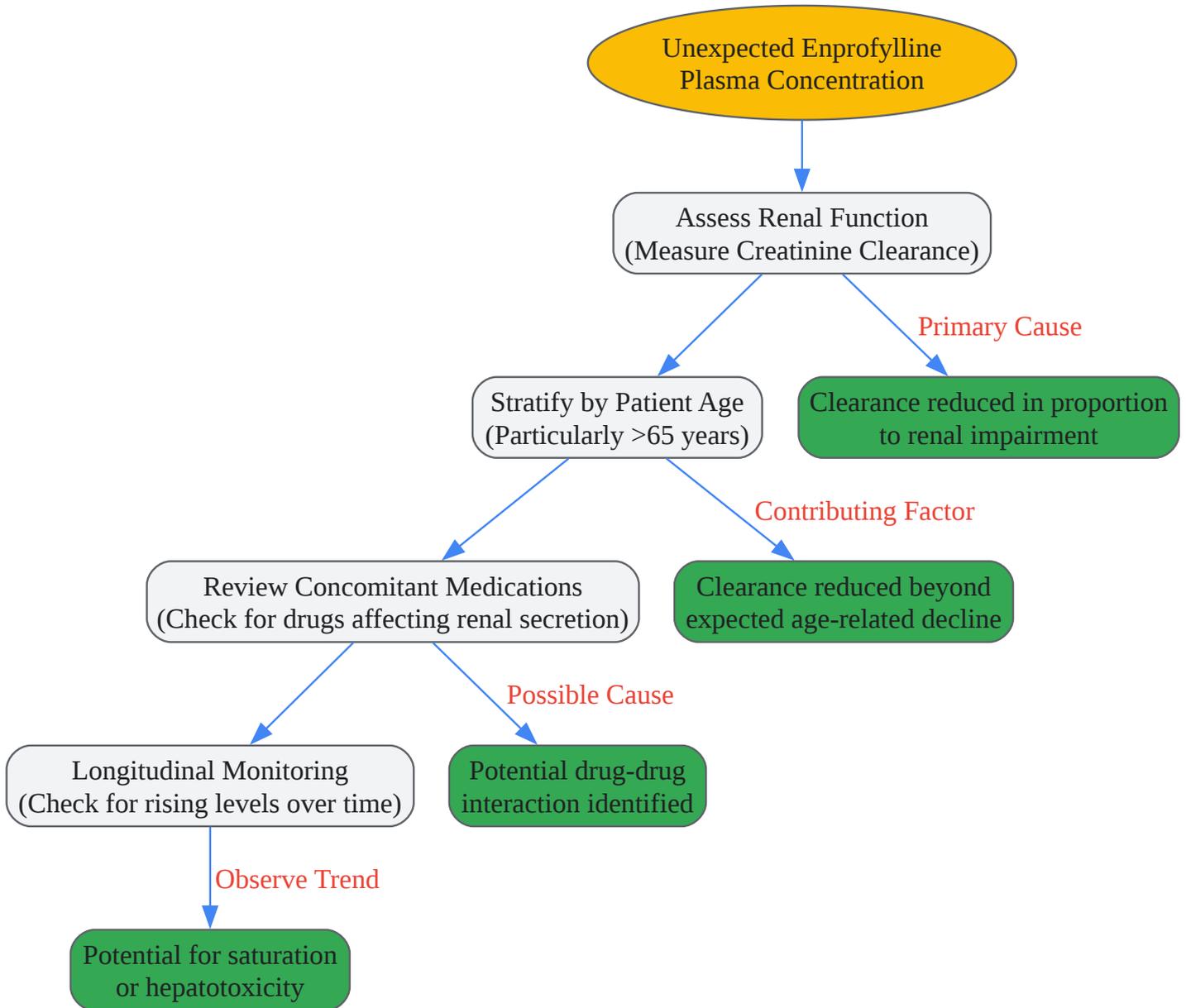
Experimental Data on Variability

The table below consolidates quantitative findings from various studies, highlighting factors contributing to pharmacokinetic variability [4] [5] [1].

Factor / Study Group	Half-life (hours)	Total Clearance (l/h/kg)	Volume of Distribution (l/kg)
Young, Healthy Adults	1.8 - 1.9 [1] [6]	0.28 [1]	0.48 [6]
Elderly, Healthy Subjects	2.5 [1]	0.16 [1]	Information missing
Patients requiring High Theophylline Dose	Similar to low-dose group [4] [5]	~30% higher than low-dose group [4] [5]	~30% higher than low-dose group [4] [5]

A Proposed Workflow for Investigating Variability

For researchers designing experiments to diagnose the cause of variable **enprofylline** levels in a study population, the following workflow can serve as a guide. The diagram below outlines a logical sequence of investigations.



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Key Takeaways for Researchers

- **Patient Selection is Critical:** The clearance of **enprofylline** is significantly influenced by renal function and age. When designing studies, carefully screen and stratify participants based on creatinine clearance and age to minimize variability.

- **Monitoring is Essential:** For any clinical study, proactive therapeutic drug monitoring (TDM) is recommended. This is crucial for long-term studies, as plasma levels may unexpectedly increase over time.
- **Consider Drug Interactions:** Although not explicitly detailed in the provided results, given that renal tubular secretion is a key elimination pathway, **enprofylline** is susceptible to drug-drug interactions with other agents that are secreted by or inhibit the same renal transporters (e.g., probenecid).

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